5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride
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Overview
Description
5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride is a chemical compound with the molecular formula C12H20ClN3O2. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a pyridine ring substituted with an amino group and a Boc-protected aminoethyl group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride typically involves the protection of amino groups using Boc (tert-butoxycarbonyl) groups. One common method includes the reaction of 5-amino-2-ethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups under mild acidic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nature of the substituent introduced.
Deprotection Reactions: The major product is the free amine, which can be further functionalized.
Scientific Research Applications
5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the preparation of biologically active compounds and probes.
Medicine: Utilized in the development of pharmaceutical compounds and drug candidates.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride primarily involves its role as a synthetic intermediate. The Boc-protected amino group allows for selective reactions at other sites of the molecule, facilitating the construction of complex structures. The deprotection step releases the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethyl bromide: Another Boc-protected compound used in organic synthesis.
5-Amino-2-ethylpyridine: The parent compound without Boc protection.
Uniqueness
5-Amino-2-[2-(Boc-amino)ethyl]pyridine Dihydrochloride is unique due to its dual functionality, combining a pyridine ring with both an amino group and a Boc-protected aminoethyl group. This dual functionality makes it a valuable intermediate for synthesizing a wide range of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[2-(5-aminopyridin-2-yl)ethyl]carbamate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.2ClH/c1-12(2,3)17-11(16)14-7-6-10-5-4-9(13)8-15-10;;/h4-5,8H,6-7,13H2,1-3H3,(H,14,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBBAMFHBQBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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